![molecular formula C24H20N4O5 B2443217 methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 921873-77-0](/img/no-structure.png)

methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

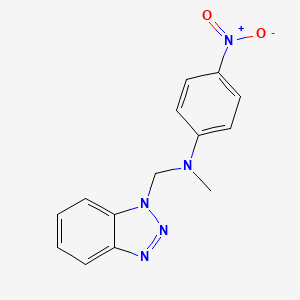

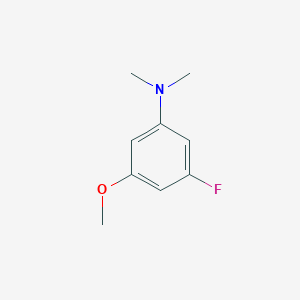

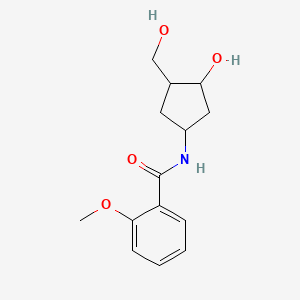

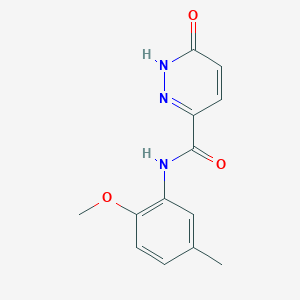

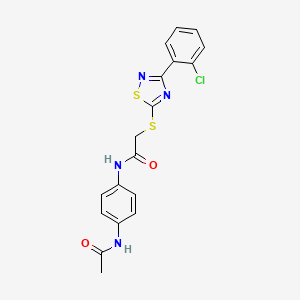

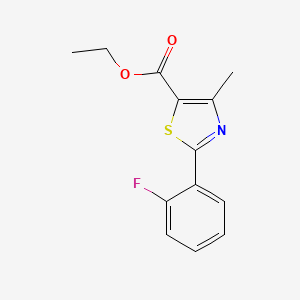

The compound “methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a pyrido[3,2-d]pyrimidin-1(2H)-yl group, which is a type of heterocyclic compound . These types of compounds are often found in many pharmaceuticals and are of interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzyl group would likely provide some degree of aromatic stabilization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic ring and the various functional groups. For example, the acetamido group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and acetamido groups could impact its solubility .Wissenschaftliche Forschungsanwendungen

- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a derivative of the compound, has been investigated for its analgesic potential. Researchers have modified the benzene moiety of the molecule to enhance its analgesic properties . The presence of a substituent in position 7 has proven particularly effective, regardless of its nature. Comparative studies with initial esters and their mono- and diammonium salts revealed promising results .

- Methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can serve as a dopant to dope silicone elastomer, facilitating the formation of 3D biocompatible scaffolds . Additionally, it plays a role in two-photon polymerization for micro-fabricating 3D hydrogels, which holds promise for biomedical and tissue engineering applications .

- Although not directly related to the compound itself, research on catalytic hydrogenation of methyl benzoate to benzyl aldehyde highlights the potential for optimizing catalysts to enhance benzaldehyde synthesis. This achievement was attained under specific conditions, emphasizing efficiency and sustainability .

- Scientists have explored the relationship between the structure of 2,1-benzothiazine derivatives and their analgesic activity. By synthesizing methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its analogs, they identified patterns related to substituents in the benzene moiety. Single-crystal X-ray diffraction analysis revealed conformational rearrangements during salt formation. Modification of the benzene moiety can enhance analgesic properties .

- The synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and related compounds involves commercially available substituted 2-aminobenzoic acids or their methyl esters. These compounds serve as starting materials for further pharmaceutical development .

- Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a monoclinic form of the compound, has demonstrated powerful analgesic and anti-inflammatory properties. It outperformed Piroxicam and Meloxicam in the same doses, making it a potential drug candidate .

Analgesic and Anti-Inflammatory Properties

Biocompatible Scaffolds and 3D Hydrogels

Catalytic Hydrogenation

Structure–Analgesic Activity Relationship

Pharmaceutical Synthesis

Potential Drug Candidates

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of 2,1-benzothiazine , which is known for its analgesic properties . Therefore, it is plausible that the compound may interact with pain receptors or other related targets in the body.

Mode of Action

Based on its structural similarity to 2,1-benzothiazine derivatives , it is likely that the compound interacts with its targets in a similar manner. This interaction could lead to changes in the target’s function, potentially resulting in analgesic effects .

Biochemical Pathways

Given the analgesic properties of related 2,1-benzothiazine derivatives , it is possible that the compound may affect pain signaling pathways

Result of Action

Based on the analgesic properties of related 2,1-benzothiazine derivatives , it is likely that the compound may have similar effects. This could include reducing the perception of pain at the molecular and cellular levels.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the reaction of 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with methyl 4-aminobenzoate in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "methyl 4-aminobenzoate", "coupling agent" ], "Reaction": [ "To a solution of 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid in a suitable solvent, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) and stir for 30 minutes.", "Add methyl 4-aminobenzoate to the reaction mixture and stir for 24 hours at room temperature.", "After completion of the reaction, filter the precipitated solid and wash with a suitable solvent.", "Purify the crude product by column chromatography using a suitable eluent to obtain the desired product, methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |

CAS-Nummer |

921873-77-0 |

Produktname |

methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |

Molekularformel |

C24H20N4O5 |

Molekulargewicht |

444.447 |

IUPAC-Name |

methyl 4-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |

InChI |

InChI=1S/C24H20N4O5/c1-33-23(31)17-9-11-18(12-10-17)26-20(29)15-27-19-8-5-13-25-21(19)22(30)28(24(27)32)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,26,29) |

InChI-Schlüssel |

CGWVYVSCRDMKMV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2443139.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2443147.png)

![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)

![2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2443149.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2443153.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B2443154.png)

![3-Bromo-2-methylthieno[2,3-b]pyridine](/img/structure/B2443155.png)